Methyl 4-bromo-3-hydroxybenzoate
Overview
Description
Methyl 4-bromo-3-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Analysis in Cosmetic, Drug, and Food Industries
Methyl 4-hydroxybenzoate, closely related to Methyl 4-bromo-3-hydroxybenzoate, is extensively utilized as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure has been studied to understand the molecule's extensive intermolecular hydrogen bonding and the pharmaceutical activity underlying its molecular determinants (Sharfalddin et al., 2020).
2. Synthesis and Chemical Properties
Research into the synthesis and properties of compounds related to this compound has been ongoing. For instance, the preparation and general methods for synthesizing derivatives of 4-hydroxybenzoic acid, including Methyl and n-butyl esters, have been explored, revealing insights into the chemical nature and potential applications of these compounds (Cavill, 1945).
3. Potential Biomedical Applications
The compound has shown potential in various biomedical applications. For instance, a study on the electrochemically induced transformation of related compounds in the presence of sodium bromide indicated promising implications for biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
4. Enzymatic Activity and Metabolism
Research has also focused on the enzymatic activity and metabolism related to Methyl 4-hydroxybenzoate, providing insights that could be relevant to this compound. For instance, studies on the anaerobic metabolism of phenolic compounds by enzymes like 4-Hydroxybenzoate-CoA ligase have shed light on the biochemical pathways and potential applications in bioremediation or drug metabolism (Biegert et al., 1993).
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of target molecules, leading to changes in biological systems .
Biochemical Pathways
It’s known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
Its physical properties such as melting point (121-125°c), boiling point (3180±220 °C), and density (1627±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is used as a reactant in the preparation of selective inhibitors , suggesting it may have inhibitory effects on certain biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-hydroxybenzoate. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature . Moreover, its solubility in chloroform, dichloromethane, and methanol suggests that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
Record name | methyl 4-bromo-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-80-9 | |
Record name | methyl 4-bromo-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?
A1: The methoxycarbonyl group in this compound is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.
Q2: How are the molecules of this compound organized within the crystal lattice?
A2: In the crystal structure, individual molecules of this compound are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].
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